molecular formula C6H9F2NO B2754049 4-(Difluoromethyl)-4-methylpyrrolidin-2-one CAS No. 2361643-93-6

4-(Difluoromethyl)-4-methylpyrrolidin-2-one

Cat. No.: B2754049
CAS No.: 2361643-93-6
M. Wt: 149.141
InChI Key: AXUWAPIMIUEVCV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-4-methylpyrrolidin-2-one is a pyrrolidinone derivative featuring a difluoromethyl (-CF₂H) and a methyl (-CH₃) substituent at the 4-position of the five-membered lactam ring. Pyrrolidinones are pivotal scaffolds in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, enabling interactions with biological targets . The difluoromethyl group enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects and lipophilicity.

Properties

IUPAC Name

4-(difluoromethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c1-6(5(7)8)2-4(10)9-3-6/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUWAPIMIUEVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-4-methylpyrrolidin-2-one typically involves the introduction of the difluoromethyl group into the pyrrolidin-2-one structure. One common method is the difluoromethylation of pyrrolidin-2-one derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions, including the use of bases like potassium hydroxide and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Relevance
4-(Difluoromethyl)-4-methylpyrrolidin-2-one 4-CF₂H, 4-CH₃ ~163.1 (calculated) High lipophilicity (logP ~1.2*), metabolic stability due to -CF₂H . Potential kinase inhibitor or CNS agent.
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 1-(3-Fluorophenyl), 4-NH₂ 194.2 Polar (amine group), reduced logP (~0.8). MP not reported. Likely bioactive due to amine-protein interactions.
4-(4-Chlorophenyl)-4-methylpyrrolidin-2-one 4-(4-ClC₆H₄), 4-CH₃ ~209.7 (calculated) High lipophilicity (logP ~2.5*), steric bulk from chlorophenyl. Anticancer or antimicrobial applications.
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 4-CH₂OH, 2-COOH 159.1 High water solubility (hydroxyl and carboxyl groups). MP >200°C. Chelating agent or peptide mimic.

*Estimated via fragment-based methods (e.g., ClogP).

Key Observations:

Substituent Effects on Lipophilicity :

  • The difluoromethyl group in the target compound balances moderate lipophilicity (between polar -OH and bulky -Cl substituents), optimizing membrane permeability and target engagement .
  • The chlorophenyl analog (logP ~2.5) is more lipophilic, which may improve tissue penetration but risks off-target binding .

Metabolic Stability :

  • The -CF₂H group resists oxidative metabolism compared to -CH₃ or -CH₂OH, extending half-life in vivo .

Synthetic Accessibility :

  • Difluoromethylation often employs reagents like ClCF₂H or CF₂Br₂ under palladium catalysis, as seen in related pyrrolo[2,3-d]pyrimidine syntheses .

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